
N,N-Diethyl-S-methylthiohydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-S-methylthiohydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of diethyl and methylthio groups attached to the nitrogen and sulfur atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-S-methylthiohydroxylamine typically involves the reaction of diethylamine with methylthiohydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to enhance the yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and quantity of the product. In industrial settings, the reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions: N,N-Diethyl-S-methylthiohydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxylamine and thioether functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles. Solvents like dichloromethane or acetonitrile are often used, and the reaction may be catalyzed by acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-S-methylsulfonylhydroxylamine, while reduction may produce N,N-diethyl-S-methylaminothiohydroxylamine.
科学的研究の応用
Chemistry: N,N-Diethyl-S-methylthiohydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate the effects of hydroxylamines on cellular processes. It may serve as a model compound for studying the interactions of similar molecules with biological targets.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique chemical properties make it a candidate for targeting specific molecular pathways.
Industry: In industrial applications, this compound is used as a stabilizer, antioxidant, and corrosion inhibitor. It is also employed in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of N,N-Diethyl-S-methylthiohydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The thioether group may also play a role in modulating the compound’s reactivity and interactions.
類似化合物との比較
N,N-Diethylhydroxylamine: This compound is similar in structure but lacks the methylthio group. It is used as a reducing agent and oxygen scavenger.
N,N-Diethylmethylamine: This compound has a similar diethylamine structure but lacks the hydroxylamine and thioether groups. It is used in organic synthesis and as a solvent.
Uniqueness: N,N-Diethyl-S-methylthiohydroxylamine is unique due to the presence of both hydroxylamine and thioether functional groups. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of reactions and interact with different molecular targets sets it apart from other similar compounds.
特性
分子式 |
C5H13NS |
|---|---|
分子量 |
119.23 g/mol |
IUPAC名 |
N-ethyl-N-methylsulfanylethanamine |
InChI |
InChI=1S/C5H13NS/c1-4-6(5-2)7-3/h4-5H2,1-3H3 |
InChIキー |
SRKZKZLXCIGXNE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


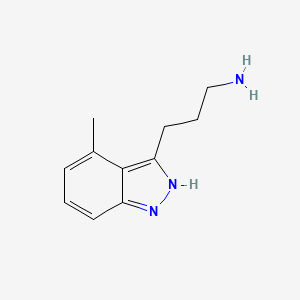


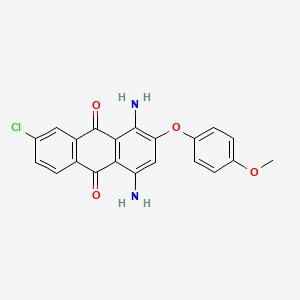
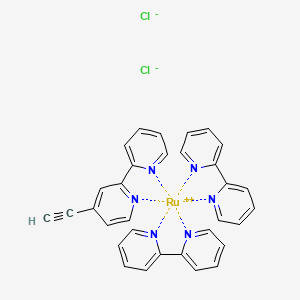

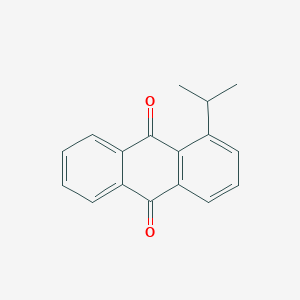
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)


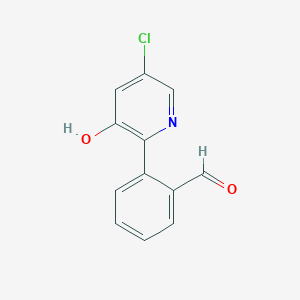
![5,10-Dioxa-2,8-diazadodecanoicacid,7-carboxy-3-[3-[[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]amino]propyl]-11,11-dimethyl-4,9-dioxo-,1-(9H-fluoren-9-ylmethyl)ester,(3S,7S)-](/img/structure/B13146009.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-](/img/structure/B13146011.png)
![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)
